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Compound of Interest

Compound Name: LAS195319

Cat. No.: B15542463 Get Quote

Disclaimer: The compound "LAS195319" did not yield specific results in public scientific

databases. This guide focuses on "Lasofoxifene," a selective estrogen receptor modulator

(SERM) with the "LAS" prefix, which is a plausible intended subject of inquiry for cancer

research.

Introduction
Lasofoxifene is a third-generation, non-steroidal selective estrogen receptor modulator (SERM)

that has demonstrated significant potential as a research tool and therapeutic agent in the field

of cancer biology, particularly for estrogen receptor-positive (ER+) breast cancer.[1] It exhibits

high-affinity binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ),

acting as an antagonist in breast tissue to inhibit the proliferation of cancer cells.[1] Notably,

lasofoxifene has shown efficacy in preclinical models of breast cancer with and without

activating mutations in the estrogen receptor 1 gene (ESR1), a common mechanism of

resistance to standard endocrine therapies.[2] This guide provides an in-depth overview of

Lasofoxifene's mechanism of action, preclinical and clinical data, and detailed experimental

protocols for its use as a research tool.

Mechanism of Action
Lasofoxifene exerts its anti-cancer effects by competitively binding to the estrogen receptor,

primarily ERα, which is a key driver of proliferation in the majority of breast cancers.[3] In

breast cancer cells, this binding blocks the receptor's interaction with estrogen, its natural
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ligand. This antagonism of ERα prevents the conformational changes required for the receptor

to activate the transcription of genes involved in cell growth and proliferation.[1]

A critical aspect of Lasofoxifene's mechanism is its activity against ESR1 mutations. These

mutations, often found in the ligand-binding domain of ERα, can lead to constitutive, estrogen-

independent receptor activity, thereby driving resistance to aromatase inhibitors.[4]

Lasofoxifene has been shown to bind to these mutant ERα proteins with high affinity, stabilizing

an antagonist conformation and inhibiting their constitutive activity.[4][5] This leads to a

reduction in tumor growth and metastasis in preclinical models of endocrine-resistant breast

cancer.[4]

Quantitative Data
The following tables summarize key quantitative data from preclinical and clinical studies of

Lasofoxifene in breast cancer.

Table 1: Preclinical Efficacy of Lasofoxifene in Xenograft
Models
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Model Treatment Outcome Result Citation

MCF7 Y537S

Xenograft

Lasofoxifene (5

and 10 mg/kg)

vs. Fulvestrant

Primary Tumor

Growth

Significantly

more effective

than fulvestrant

at both doses.

[6]

MCF7 D538G

Xenograft

Lasofoxifene (5

and 10 mg/kg)

vs. Fulvestrant

Primary Tumor

Growth

Significantly

more effective

than fulvestrant

at both doses.

[6]

MCF7 Y537S

Xenograft

Lasofoxifene (5

and 10 mg/ml)

vs. Fulvestrant

Lung and Liver

Metastasis

Significantly

inhibited

metastasis at

both doses,

whereas

fulvestrant did

not.

[6]

MCF7 D538G

Xenograft

Lasofoxifene (5

and 10 mg/ml)

vs. Fulvestrant

Lung and Liver

Metastasis

Significantly

inhibited

metastasis at

both doses.

[6]

Letrozole-

resistant MCF7

LTLT Xenograft

Lasofoxifene +/-

Palbociclib vs.

Fulvestrant +/-

Palbociclib

Primary Tumor

Growth

Lasofoxifene +/-

palbociclib

significantly

reduced tumor

growth versus

vehicle;

fulvestrant did

not.

[7]

Letrozole-

resistant MCF7

LTLT Xenograft

Lasofoxifene +

Palbociclib vs.

Vehicle

Bone Metastases

Significantly

fewer bone

metastases.

[8]
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Table 2: Clinical Efficacy of Lasofoxifene in ER+/HER2-
Metastatic Breast Cancer with ESR1 Mutations (ELAINE
1 & 2 Trials)
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Trial Treatment Endpoint Result Citation

ELAINE 1
Lasofoxifene vs.

Fulvestrant

Median

Progression-Free

Survival (PFS)

5.6 months vs.

3.7 months

(P=0.138)

[2][9]

Objective

Response Rate

(ORR)

13.2% vs. 2.9%

(P=0.124)
[2][10]

Clinical Benefit

Rate (CBR) at 24

weeks

36.5% vs. 21.6%

(P=0.117)
[2]

PFS at 12

months
30.7% vs. 14.1% [2]

Change in ESR1

Mutant Allele

Fraction (MAF)

from baseline to

week 8

Decrease in

82.9% of patients

vs. 61.5% with

fulvestrant.

[2]

ELAINE 2
Lasofoxifene +

Abemaciclib

Median

Progression-Free

Survival (PFS)

~13 months

(56.0 weeks)
[11][12][13]

Objective

Response Rate

(ORR)

55.6% [11][12]

Clinical Benefit

Rate (CBR) at 24

weeks

65.5% [11][12]

Change in ESR1

Mutant Allele

Fraction (MAF)

from baseline to

week 4

Decrease in

80.8% of

patients.

[11][12]
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Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the

efficacy of Lasofoxifene.

Protocol 1: In Vitro Cell Proliferation Assay
This protocol describes how to assess the anti-proliferative effects of Lasofoxifene on ER+

breast cancer cell lines such as MCF-7.

Cell Culture:

Culture MCF-7 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum

(FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[14]

For experiments, switch to a phenol red-free medium with charcoal-stripped FBS to

remove exogenous estrogens.[15]

Treatment:

Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere

overnight.

Prepare a serial dilution of Lasofoxifene in the appropriate vehicle (e.g., DMSO).

Treat the cells with varying concentrations of Lasofoxifene for 72-96 hours. Include a

vehicle-only control.

Cell Viability Assessment (MTS Assay):

Add MTS reagent to each well according to the manufacturer's instructions and incubate

for 1-4 hours.

Measure the absorbance at 490 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control and plot dose-

response curves to determine the IC50 value.
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Protocol 2: Western Blot for ERα Expression
This protocol details the procedure for measuring the levels of ERα protein in breast cancer

cells following treatment with Lasofoxifene.

Protein Extraction:

Culture and treat MCF-7 cells with Lasofoxifene as described in Protocol 1.

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Protein Transfer:

Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for

1 hour at room temperature.[16]

Incubate the membrane with a primary antibody against ERα (e.g., clone 1D5 or AER311)

overnight at 4°C.[17]

Wash the membrane with TBST and incubate with an HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the

blot.[16]

Use a loading control, such as β-actin, to normalize for protein loading.[16]

Protocol 3: In Vivo Xenograft Tumor Model
This protocol outlines the methodology for evaluating the anti-tumor activity of Lasofoxifene in a

mouse xenograft model of ER+ breast cancer.[4][18]
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Cell Preparation and Implantation:

Use luciferase-GFP tagged MCF7 cells, including wild-type and those with ESR1

mutations (e.g., Y537S, D538G).

Inject 250,000 cells suspended in Matrigel into the mammary ducts of female

immunodeficient mice (e.g., NSG mice).[18]

Treatment:

Once tumors are established, randomize the mice into treatment groups.

Administer Lasofoxifene orally at the desired dose (e.g., 5 or 10 mg/kg daily). Include a

vehicle control group and a comparator arm (e.g., fulvestrant).

Tumor Growth and Metastasis Monitoring:

Monitor primary tumor growth weekly using bioluminescence imaging after injecting the

mice with luciferin.[18]

At the end of the study, measure the terminal tumor weight.

Assess metastasis by performing ex vivo bioluminescence imaging of organs such as the

lungs, liver, and bone.[4]

Protocol 4: Immunohistochemistry for Ki67
This protocol describes the staining and analysis of the proliferation marker Ki67 in tumor

tissue from xenograft models or patient samples.

Tissue Preparation:

Fix harvested tumor tissues in 10% neutral buffered formalin and embed in paraffin.

Cut 4-µm thick sections and mount them on positively charged slides.[19]

Staining:

Deparaffinize and rehydrate the tissue sections.
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Perform heat-induced epitope retrieval (e.g., using EDTA buffer, pH 9.0).[20]

Incubate the sections with a primary antibody against Ki67 (e.g., clone MIB1).[20]

Use a polymer-based detection system and a chromogen (e.g., DAB) to visualize the

staining.[20]

Counterstain with hematoxylin.

Scoring:

Count the percentage of invasive tumor cells with positive nuclear staining for Ki67.

It is recommended to count at least 500-1000 cells in areas with the highest proliferation

("hot spots").[20]

Visualizations
Signaling Pathway
Caption: Lasofoxifene's mechanism of action in an ER+ breast cancer cell.

Experimental Workflow
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Caption: A typical experimental workflow for evaluating Lasofoxifene.

Need Custom Synthesis?
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To cite this document: BenchChem. [Lasofoxifene (LAS195319): A Technical Guide for
Cancer Biology Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15542463#las195319-as-a-research-tool-for-cancer-
biology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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